molecular formula C22H24N4O B7047966 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide

2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide

Cat. No.: B7047966
M. Wt: 360.5 g/mol
InChI Key: WGLRIZCYNOYIHK-UHFFFAOYSA-N
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Description

2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[33]heptane-2-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities

Properties

IUPAC Name

2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-26-18-6-3-2-5-17(18)25-19(26)15-7-9-16(10-8-15)24-20(27)22(23)13-21(14-22)11-4-12-21/h2-3,5-10H,4,11-14,23H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLRIZCYNOYIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)C4(CC5(C4)CCC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The spirocyclic structure may contribute to the compound’s stability and specificity in binding interactions.

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